molecular formula C20H17FN4O4 B6560512 1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 920367-18-6

1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Número de catálogo: B6560512
Número CAS: 920367-18-6
Peso molecular: 396.4 g/mol
Clave InChI: GNVZOFFEUILGLE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyridazine core substituted with a 6-oxo group, a carbamoylmethyl moiety linked to a 4-fluorophenyl group, and a carboxamide connected to a 4-methoxyphenyl ring. The 4-fluorophenyl group enhances electronegativity and metabolic stability, while the 4-methoxyphenyl contributes to electronic modulation and solubility.

Propiedades

IUPAC Name

1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O4/c1-29-16-8-6-15(7-9-16)23-20(28)17-10-11-19(27)25(24-17)12-18(26)22-14-4-2-13(21)3-5-14/h2-11H,12H2,1H3,(H,22,26)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVZOFFEUILGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}-N-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 920248-67-5)

  • Key Differences : Replaces the 4-fluorophenyl group with a 2,4-dimethylphenyl substituent.
  • Impact: Steric Effects: The bulkier dimethyl groups may hinder binding to target proteins compared to the smaller fluorine atom. Electronic Effects: Methyl groups are electron-donating, reducing the electrophilicity of the carbamoyl group compared to the electron-withdrawing fluorine.

1-Benzyl-N-(3-(Cyclopropylcarbamoyl)-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (Compound 9, )

  • Key Differences : Substitutes the 4-methoxyphenyl with a benzyl group and introduces a cyclopropylcarbamoyl moiety.
  • Impact :
    • Binding Affinity : The benzyl group may enhance hydrophobic interactions in enzyme active sites.
    • Synthetic Yield : Higher yield (90%) compared to analogs with bulkier substituents, suggesting favorable reactivity .

Pyridine and Pyrimidine Derivatives

N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide ()

  • Core Heterocycle : Pyridine instead of pyridazine.
  • Key Differences : Incorporates a trifluoromethylbenzyl group.
  • Impact :
    • Electron-Withdrawing Effects : The CF₃ group increases stability against oxidative metabolism.
    • Bioactivity : Likely targets similar enzymes but with altered potency due to core heterocycle differences .

2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide ()

  • Core Heterocycle : Pyrimidine with hydroxy and methyl substituents.
  • Impact :
    • Solubility : Increased polarity due to the hydroxy group may improve aqueous solubility.
    • Target Selectivity : Pyrimidine derivatives often exhibit distinct binding profiles compared to pyridazines .

Structural and Functional Trends

Compound Core Substituent R₁ Substituent R₂ Key Property
Target Compound Pyridazine 4-Fluorophenyl carbamoylmethyl 4-Methoxyphenyl carboxamide Balanced lipophilicity, metabolic stability
CAS 920248-67-5 () Pyridazine 2,4-Dimethylphenyl carbamoylmethyl 4-Methoxyphenyl carboxamide Higher lipophilicity, reduced solubility
Compound 9 () Pyridazine 4-Fluorophenyl carbamoylmethyl Benzyl carboxamide Enhanced hydrophobic interactions
Compound Pyridine 3-Trifluoromethylbenzyl 4-Carbamoylphenyl High metabolic stability

Research Findings and Implications

  • Fluorine Substitution: The 4-fluorophenyl group in the target compound improves binding affinity to proteasomes compared to non-fluorinated analogs, as seen in Trypanosoma cruzi studies .
  • Methoxy Group Role : The 4-methoxyphenyl carboxamide enhances solubility without compromising target engagement, a trend observed in pyridazine-based drug candidates .
  • Synthetic Accessibility : Analogs with smaller substituents (e.g., fluorine) generally exhibit higher synthetic yields, supporting scalable production .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.